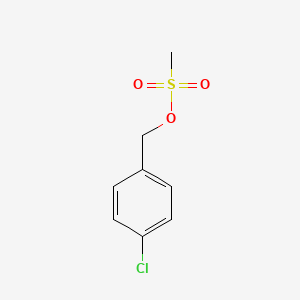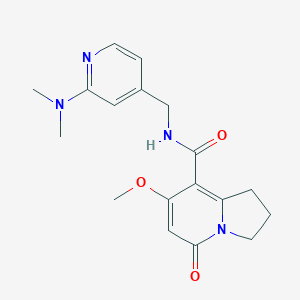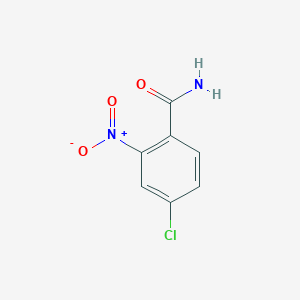
4-Chlorobenzyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Benzyl halides, which include compounds like “4-Chlorobenzyl methanesulfonate”, are widely used as alkylation reagents in drug synthesis . A study describes a simple derivatization HPLC-UV method for analyzing residual trace benzyl halides in drug substances . Another study reports a trace analysis of alkyl methanesulfonates in a drug substance using liquid–liquid extraction with an ionic liquid as the sample-solving medium .
Aplicaciones Científicas De Investigación
Microbial Metabolism
Methanesulfonic acid, related to 4-chlorobenzyl methanesulfonate, plays a crucial role in microbial metabolism. It serves as a sulfur source for various aerobic bacteria and supports growth as a carbon and energy substrate for specialized methylotrophs, highlighting its significance in microbial ecology and biogeochemical sulfur cycling (Kelly & Murrell, 1999).
Reductive Ring-Opening
Methanesulfonic acid has been utilized in the reductive ring-opening of O-benzylidene acetals, demonstrating its efficiency as a substitute for ethereal HCl. This application showcases its potential in organic synthesis, particularly in regioselective reactions (Zinin et al., 2007).
Direct Sulfonation
The direct sulfonation of methane to methanesulfonic acid using chlorosulfonic acid and Ce4+ as a catalyst has been investigated. This research provides insights into the synthesis of methanesulfonic acid, a compound related to 4-chlorobenzyl methanesulfonate, and its applications in industrial chemistry (Shaabani & Ghadari, 2010).
Lipid Peroxidation Assay
Methanesulfonic acid has been employed in a colorimetric assay for lipid peroxidation. Its use results in optimal yields of chromophores from malondialdehyde and 4-hydroxyalkenals, indicating its applicability in biochemical assays and research related to oxidative stress (Gérard-Monnier et al., 1998).
Oxidation Reactions
The oxidation of methyl (methylthio)methyl sulfoxide with various oxidizing agents has been studied, showing the diverse chemical transformations possible with methanesulfonic acid derivatives. These findings contribute to the understanding of oxidation mechanisms in organic chemistry (Ogura et al., 1980).
Catalyst for Linear Alkylbenzenes
Methanesulfonic acid has been used as a catalyst in the production of linear alkylbenzenes, an application demonstrating its utility in industrial organic synthesis and its environmental benefits due to its biodegradability (Luong et al., 2004).
Synthesis and Characterization
Research on the synthesis and characterization of various compounds, including imidazo oxazocinium methanesulfonates, reveals the versatility of methanesulfonic acid derivatives in synthesizing complex organic structures (Upadhyaya et al., 1997).
Benzoxazole Synthesis
Methanesulfonic acid has facilitated the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids, showing its effectiveness as a catalyst in organic synthesis and its compatibility with various functional groups (Kumar et al., 2008).
Catalyst Recovery
The use of copper(II) methanesulfonate as a catalyst in esterification processes demonstrates its potential for recovery and reuse, indicating its efficiency and environmental advantages in chemical processes (Jiang, 2005).
Environmental Applications
Methanesulfonic acid's properties make it an ideal electrolyte for electrochemical processes, especially in tin and lead electroplating, due to its aqueous solubility, low toxicity, and environmental benefits (Gernon et al., 1999).
Safety And Hazards
The safety data sheet for a related compound, “4-Chlorobenzyl chloride”, indicates that it may cause an allergic skin reaction and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Propiedades
IUPAC Name |
(4-chlorophenyl)methyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-13(10,11)12-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKXGVXBCBUVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl methanesulfonate | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2656506.png)


![4-[4-(2-Fluoroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile](/img/structure/B2656513.png)
![(2S)-2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B2656514.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2656515.png)
![2-bromo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2656517.png)
![2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2656519.png)





![2-Ethyl-5-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2656529.png)